![molecular formula C20H22N4O B12177284 N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12177284.png)
N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring, which is then fused with a pyridine ring . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Inhibition of Tropomyosin Receptor Kinases (TRKs)
Recent studies have highlighted the compound's potential as an inhibitor of tropomyosin receptor kinases, specifically TRKA. TRKs play a crucial role in cell proliferation and differentiation; their dysregulation is associated with various cancers. The compound was synthesized and evaluated for its inhibitory activity against TRKA, showing promising results in nanomolar ranges, indicating high potency against this target .
Potential Anticancer Properties
The inhibition of TRKA by N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suggests its potential as an anticancer agent. The ability to selectively target and inhibit cancer-related pathways positions this compound as a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the chemical structure of compounds affect their biological activity. In the case of this compound, research indicates that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold can enhance TRK inhibition and selectivity. This insight is critical for designing more effective derivatives with improved pharmacological profiles .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that have been optimized to yield high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound, ensuring that subsequent biological evaluations are based on accurately represented materials .
Case Studies
Study Reference | Objective | Findings |
---|---|---|
Cheng et al., 2022 | Evaluate TRKA inhibition | Demonstrated nanomolar inhibitory activity against TRKA by this compound |
Academia.edu Study | SAR analysis | Identified key structural features that enhance biological activity against TRK receptors |
Mechanism of Action
The mechanism of action of N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological and molecular modeling applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the class of pyrazolopyridines. Its structure features a fused pyrazole and pyridine ring, which is known for various biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H19N3O |
Molecular Weight | 273.34 g/mol |
CAS Number | 135875901 |
This compound has shown potential in various biological assays:
- Anticancer Activity : Preliminary studies indicate that compounds within this class can reduce mTORC1 activity, a crucial pathway in cell growth and proliferation. This reduction leads to increased autophagy, potentially making these compounds effective against cancer cells under metabolic stress conditions .
- Autophagy Modulation : The compound has been associated with the modulation of autophagy processes. Research suggests that it can disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeed conditions . This property may allow for selective targeting of cancer cells while sparing normal cells.
- Neuroprotective Effects : Some derivatives of pyrazolopyridines have been investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study focusing on a related pyrazolopyridine compound demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compound showed significant inhibition of mTORC1 and increased levels of autophagic markers under starvation conditions, indicating its potential as an anticancer agent .
Study 2: Structure-Activity Relationships (SAR)
Research into the SAR of pyrazolopyridines has revealed that modifications to the benzyl and cyclopentyl groups can enhance biological activity. For instance, compounds with specific substitutions exhibited improved metabolic stability and efficacy in reducing tumor cell viability .
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology:
- Cancer Treatment : Due to its ability to modulate autophagy and inhibit critical signaling pathways like mTORC1, this compound could be developed as a novel anticancer agent.
- Neurodegenerative Disorders : Its neuroprotective properties may offer new avenues for treating diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C20H22N4O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-benzyl-1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-14-11-17(20(25)21-12-15-7-3-2-4-8-15)18-13-22-24(19(18)23-14)16-9-5-6-10-16/h2-4,7-8,11,13,16H,5-6,9-10,12H2,1H3,(H,21,25) |
InChI Key |
LNRLRTCMEPQVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.